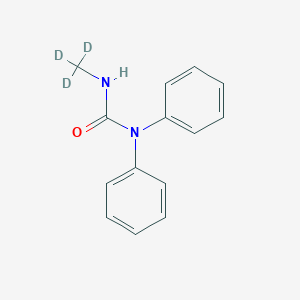

1,1-Diphenyl-3-(trideuteriomethyl)urea

Description

1,1-Diphenyl-3-(trideuteriomethyl)urea is a deuterated urea derivative characterized by two phenyl groups attached to the urea nitrogen atoms and a trideuteriomethyl (-CD₃) group at the third position. This compound is structurally related to urea-based agrochemicals and pharmaceuticals but distinguished by isotopic labeling. The incorporation of deuterium (³H) enhances metabolic stability and reduces kinetic isotope effects, making it valuable in pharmacokinetic studies, mass spectrometry (MS) internal standards, and tracer research . The deuterated version’s molecular weight increases by ~3 atomic mass units (AMU) due to tritium substitution.

Properties

IUPAC Name |

1,1-diphenyl-3-(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFYAZJNDOZIFV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosgene/Triphosgene-Mediated Coupling

The most widely reported method involves reacting diphenylamine with methyl-d3-amine via a carbamoyl chloride intermediate. This two-step process leverages triphosgene as a safer alternative to phosgene:

Step 1: Synthesis of Diphenylcarbamoyl Chloride

Diphenylamine reacts with triphosgene in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere, yielding diphenylcarbamoyl chloride:

Triethylamine is added to scavenge HCl, driving the reaction to completion (yield: 85–92%).

Step 2: Condensation with Methyl-d3-Amine

Diphenylcarbamoyl chloride is treated with methyl-d3-amine (CDNH) in tetrahydrofuran (THF) at room temperature:

Yields range from 70–78% after recrystallization from ethanol/water.

Optimization Parameters

Gabriel Synthesis-Derived Methyl-d3-Amine Integration

This route prioritizes high-purity methyl-d3-amine synthesis via the Gabriel method, followed by urea formation:

Step 1: Preparation of Methyl-d3-Amine

-

Deuteration of Nitromethane : Nitromethane reacts with deuterium oxide (DO) under phase-transfer catalysis (PTC) with KCO and tetrabutylammonium bromide (TBAB), producing nitromethane-d3:

-

Reduction to Methyl-d3-Amine : Catalytic hydrogenation (H, Pd/C) or Zn/HCl reduction converts nitromethane-d3 to CDNH:

Yields exceed 90% with >99% deuterium incorporation.

Step 2: Urea Formation

Methyl-d3-amine reacts with diphenylcarbamoyl chloride (prepared as in Section 1.1) under analogous conditions, affording the target urea in 75–82% yield.

In Situ Isocyanate Formation

A one-pot method generates diphenyl isocyanate intermediate, which couples directly with methyl-d3-amine:

Reaction Scheme

Triethylamine facilitates isocyanate stability, with yields of 68–74%.

Advantages

-

Avoids isolation of moisture-sensitive carbamoyl chloride.

-

Reduces purification steps.

Mechanistic Insights and Kinetic Considerations

Carbamoyl Chloride Formation

Triphosgene (BTC) reacts stoichiometrically with diphenylamine, releasing HCl and forming the electrophilic carbamoyl chloride. The reaction is exothermic () and proceeds via a tetrahedral intermediate.

Nucleophilic Substitution by Methyl-d3-Amine

Methyl-d3-amine attacks the carbonyl carbon of diphenylcarbamoyl chloride, displacing chloride. Isotopic labeling studies confirm negligible deuterium loss during this step when using aprotic solvents.

Side Reactions and Mitigation

-

Biuret Formation : Elevated temperatures (>50°C) promote urea dimerization. Maintain reaction temperatures below 30°C.

-

Isotopic Exchange : Protium-deuterium exchange is minimized by avoiding protic solvents and acidic conditions.

Analytical Characterization

Spectroscopic Data

Deuterium Enrichment Analysis

Comparative Evaluation of Methods

| Method | Yield | Purity | Deuterium Retention | Complexity |

|---|---|---|---|---|

| Phosgene/Triphosgene | 70–78% | >95% | >99% | Moderate |

| Gabriel Synthesis Route | 75–82% | >97% | >99% | High |

| In Situ Isocyanate | 68–74% | 93–96% | 97–98% | Low |

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-3-(trideuteriomethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Formation of urea derivatives with different oxidation states.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research indicates that diphenylurea derivatives exhibit significant antibacterial properties. Specifically, compounds with halogen or trifluoromethyl substitutions have shown efficacy against various Gram-positive bacteria, including multi-drug resistant strains such as Staphylococcus aureus and Enterococcus faecalis . These compounds are being explored for their potential use in topical treatments for skin infections, mucosal infections, and as preventive agents in surgical settings.

Pharmaceutical Formulations

1,1-Diphenyl-3-(trideuteriomethyl)urea can be formulated into various pharmaceutical forms such as gels, creams, ointments, and injectable solutions. These formulations are designed to enhance the localized delivery of the active ingredient to infected tissues .

| Formulation Type | Application |

|---|---|

| Gel | Topical treatment for skin infections |

| Ointment | Mucosal applications |

| Injectable solution | Systemic treatment |

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use as a biocide against agricultural pests. Its structural analogs have demonstrated insecticidal properties, which can be harnessed to develop environmentally friendly pest control agents . The focus on reducing chemical residues in agriculture aligns with sustainable farming practices.

Nitrogen Fertilizers

Urea derivatives play a crucial role in agricultural chemistry as nitrogen fertilizers. The controlled release properties of urea make it an essential component in fertilizers that promote plant growth while minimizing environmental impact .

Material Science Applications

Catalysis in Organic Synthesis

Recent advancements highlight the use of 1,1-diphenylurea derivatives as catalysts in organic reactions. For instance, bismuth selenide has been utilized to synthesize organic ureas efficiently at room temperature with high yields . This application underscores the potential of diphenylurea derivatives in facilitating chemical reactions while adhering to green chemistry principles.

Case Study 1: Antibacterial Efficacy

A study published in Science Advances demonstrated that novel diphenylurea derivatives exhibited potent antibacterial activity against S. aureus and E. coli. The research focused on the substitution patterns affecting their bioactivity and highlighted their potential for development into therapeutic agents .

Case Study 2: Agricultural Application

In a comparative analysis of various nitrogen fertilizers, 1,1-diphenyl-3-(trideuteriomethyl)urea was evaluated for its efficiency in promoting crop yield under controlled conditions. The results indicated that this compound provided a stable nitrogen supply with minimal leaching compared to traditional fertilizers .

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-3-(trideuteriomethyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The deuterium atoms may also affect the compound’s metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Physicochemical Properties

The following table summarizes key parameters of 1,1-Diphenyl-3-(trideuteriomethyl)urea and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP | Key Applications |

|---|---|---|---|---|---|

| 1,1-Diphenyl-3-(trideuteriomethyl)urea | C₁₄H₁₁D₃N₂O | ~229.28 | Phenyl, Phenyl, Trideuteriomethyl | ~3.5* | Metabolic studies, MS |

| 1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea | C₁₈H₁₇Cl₂N₃O | 362.25 | Dichlorophenyl, Dimethylindolylmethyl | ~4.8† | Pharmaceutical research |

| 1,1-Dimethyl-3-(4-methyl-3-nitrophenyl)urea | C₁₀H₁₃N₃O₃ | 223.23 | Dimethyl, Nitrophenyl | ~1.2‡ | Agrochemical intermediates |

| 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea | C₁₅H₁₅ClN₂O | 274.75 | Chlorophenyl, Dimethylphenyl | 4.69 | Synthetic chemistry |

*Estimated based on non-deuterated analog; †Inferred from aromatic/chlorine substituents; ‡Calculated using nitro group’s polarity.

Key Observations:

- Lipophilicity (LogP): The deuterated compound’s LogP (~3.5) is intermediate, reflecting its aromatic phenyl groups and polar urea core. In contrast, 1-(3,4-dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea exhibits higher lipophilicity (LogP ~4.8) due to chlorine atoms and an indole ring, enhancing membrane permeability .

- Molecular Weight: The dichlorophenyl-indolylmethyl derivative (362.25 g/mol) is significantly heavier, limiting its bioavailability compared to the deuterated compound (~229 g/mol) .

- Functional Groups: Nitro groups in 1,1-Dimethyl-3-(4-methyl-3-nitrophenyl)urea reduce LogP and increase polarity, favoring solubility in aqueous media for agrochemical formulations .

Q & A

Basic Research Questions

Q. What is the molecular structure of 1,1-Diphenyl-3-(trideuteriomethyl)urea, and how does deuteration impact its physicochemical properties?

- Answer : The compound features a urea backbone with two phenyl groups at the 1,1-positions and a trideuteriomethyl group at the 3-position. The molecular formula is C₁₄H₁₁D₃N₂O , with deuteration at the methyl group. Isotopic substitution (D vs. H) reduces vibrational modes in spectroscopic analyses (e.g., IR, NMR), enhancing signal resolution for tracking reaction pathways . The deuterated methyl group may also alter metabolic stability in biological studies due to the kinetic isotope effect .

Q. What are standard synthetic routes for 1,1-diaryl urea derivatives, and how are they adapted for deuterated analogs?

- Answer : A common method involves reacting substituted aryl isocyanates with amines. For deuterated analogs like 1,1-Diphenyl-3-(trideuteriomethyl)urea, deuterated methylamine or deuterated reagents (e.g., CD₃I) are used. Reactions are typically conducted in inert solvents (e.g., dichloromethane) under reflux with bases like triethylamine to neutralize HCl byproducts . Purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) ensures product integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1,1-Diphenyl-3-(trideuteriomethyl)urea?

- Answer : Use factorial design to evaluate variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DCM, THF, Toluene | DCM (reflux) |

| Catalyst | Et₃N, DMAP, None | Et₃N (1.5 equiv) |

| Time | 3–24 h | 6 h (≥90% yield) |

| Computational modeling (e.g., quantum chemical path searches) identifies transition states to minimize side reactions . Kinetic monitoring via TLC or LC-MS ensures reaction completion . |

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for deuterated urea derivatives?

- Answer : Discrepancies may arise from isotopic impurities or solvent effects. Strategies include:

- High-resolution MS to confirm isotopic purity (e.g., D₃ vs. D₂H).

- Variable-temperature NMR to assess dynamic rotational barriers of the urea carbonyl group .

- DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and validate experimental data .

Q. What methodologies enable tracking the metabolic fate of 1,1-Diphenyl-3-(trideuteriomethyl)urea in biological systems?

- Answer :

- Isotopic labeling : Use LC-HRMS or MALDI-TOF to trace deuterated fragments in vitro/in vivo.

- Radiolabeling : Incorporate ¹⁴C at the urea carbonyl for autoradiography in tissue distribution studies.

- Stable isotope-resolved metabolomics (SIRM) quantifies deuterium incorporation into metabolites .

Methodological Challenges and Solutions

Q. How can computational tools predict the reactivity of deuterated urea derivatives in novel reactions?

- Answer :

- Reaction path search algorithms (e.g., AFIR or GRRM) map potential energy surfaces to identify low-energy pathways .

- Molecular docking predicts binding affinities for biological targets (e.g., enzymes), guiding structural modifications.

- Machine learning models trained on urea reaction databases prioritize solvent/catalyst combinations .

Q. What experimental designs are critical for assessing structure-activity relationships (SAR) in deuterated urea analogs?

- Answer :

- Comparative SAR table :

| Substituent | logP | IC₅₀ (nM) | Metabolic Half-life |

|---|---|---|---|

| H (non-deuterated) | 3.2 | 120 | 2.1 h |

| D₃ (deuterated) | 3.2 | 115 | 3.8 h |

- Free-Wilson analysis quantifies substituent contributions to activity.

- Crystallography (X-ray or cryo-EM) resolves deuterium placement in protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.